3-Chlorophenylhydrazine hydrochloride
Overview
Description
3-Chlorophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8Cl2N2. It is a derivative of phenylhydrazine, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is typically found as a white to light yellow crystalline powder and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenylhydrazine hydrochloride generally involves the following steps:
Diazotization: 3-Chloroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a reducing agent such as ammonium sulfite to form 3-Chlorophenylhydrazine.
Salt Formation: Finally, the 3-Chlorophenylhydrazine is treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
3-Chlorophenylhydrazine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chlorophenylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can lead to the formation of stable complexes, thereby inhibiting the enzyme’s activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylhydrazine hydrochloride
- 3-Bromophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
Uniqueness
3-Chlorophenylhydrazine hydrochloride is unique due to the presence of the chlorine atom at the third position of the phenyl ring. This substitution imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and specific binding affinities to molecular targets. These properties make it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
(3-chlorophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRIAWUJYMLJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177690 | |
Record name | m-Chlorophenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-23-4 | |
Record name | Hydrazine, (3-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2312-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Chlorophenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Chlorophenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-chlorophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (3-chlorophenyl)hydrazine hydrochloride in the synthesis of insecticidal compounds, as described in the research?
A1: (3-Chlorophenyl)hydrazine hydrochloride serves as a crucial building block in synthesizing a series of novel substituted bipyrazole compounds with potential insecticidal properties [, ]. The research highlights its use in a multi-step synthesis process. First, it reacts with 1,1,3,3-tetramethoxypropane to form a pyrazole ring through a cyclization reaction. This pyrazole intermediate then undergoes further modifications, including a Claisen-Schmidt condensation and another cyclization with (3-chlorophenyl)hydrazine hydrochloride, ultimately yielding the desired bipyrazole compounds [].
Q2: Does the structure of the synthesized compounds, incorporating (3-chlorophenyl)hydrazine hydrochloride, impact their insecticidal activity?
A2: Yes, the research suggests that the specific structural features of the synthesized compounds, influenced by the incorporation of (3-chlorophenyl)hydrazine hydrochloride, directly correlate to their insecticidal activity []. While some compounds demonstrated complete mortality (100%) against Plutella xylstella (diamondback moth) at a concentration of 500 mg/L, others showed no activity against Aphis medicaginis (pea aphid), Nilaparvata lugens (brown planthopper), or Tetranychus cinnabarinus (carmine spider mite) []. This variation in activity highlights the importance of structural modifications in designing effective and targeted insecticides.
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